Physicochemical properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Physicochemical properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-deazapurine scaffold, it serves as a crucial intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with a methyl group at C6, provides a versatile platform for developing complex molecules with high specificity and potency. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust experimental methodologies for its characterization, and discusses its chemical reactivity and strategic importance for researchers, chemists, and drug development professionals.
Introduction and Strategic Significance
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine and is a foundational scaffold in numerous biologically active compounds. Its derivatives are known to interact with a wide range of biological targets, most notably protein kinases, by mimicking the adenine core of ATP. The parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established intermediate in the synthesis of blockbuster drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2][3][4]
The subject of this guide, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a next-generation building block. The addition of a methyl group at the C6 position of the pyrrole ring offers a critical handle for modulating the structure-activity relationship (SAR) of potential drug candidates. This substitution can influence binding pocket interactions, improve metabolic stability, and fine-tune the overall pharmacological profile. Understanding the fundamental physicochemical properties of this specific intermediate is therefore paramount for its effective utilization in complex synthetic campaigns.
Core Physicochemical Properties
The utility of a synthetic intermediate is defined by its physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various experimental conditions. The key properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | --- |
| CAS Number | 1192711-71-9 | [5] |
| Molecular Formula | C₇H₅Cl₂N₃ | [5] |
| Molecular Weight | 202.04 g/mol | [5] |
| Appearance | Solid at room temperature | [5] |
| Melting Point | Data not available. Parent compound (no methyl): 247-250 °C.[6][7] | The methyl group may slightly alter the crystal lattice and melting point. |
| Solubility | Soluble in DMSO.[5] Similar solubility to parent compound expected in ethyl acetate and methanol.[6][7] | Low aqueous solubility is predicted. |
| Lipophilicity (LogP) | 2.76 | [5] |
| pKa (Predicted) | ~9.2 | Based on parent compound (9.18 ± 0.20).[7] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | [5] |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | [5] |
| Storage & Stability | Store at -20°C for long-term (powder). Stable at ambient temperature for shipping.[5] | Keep in a dark, dry place.[7] |
Structure and Identification
The molecule consists of a fused pyrrole and pyrimidine ring system. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution, while the pyrrole nitrogen (N7) provides a hydrogen bond donor site. The C6-methyl group adds steric bulk and lipophilicity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC are essential for confirming its identity and purity.
Solubility Profile
As indicated, the compound is soluble in polar aprotic solvents like DMSO, which is typical for heterocyclic compounds of this nature.[5] This property is advantageous for its use in solution-phase reactions and for preparation of stock solutions for biological screening assays. Its predicted low water solubility is a direct consequence of its largely nonpolar, aromatic structure and is a key consideration for aqueous reaction conditions or formulation.
Lipophilicity (LogP)
The partition coefficient (LogP) of 2.76 suggests a moderate degree of lipophilicity.[5] In the context of drug design, this value is within the desirable range outlined by frameworks like Lipinski's Rule of Five, indicating that downstream derivatives have a good potential for oral bioavailability and cell membrane permeability. The C6-methyl group contributes positively to this lipophilicity compared to the unsubstituted parent scaffold.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the C6-methyl protons (around 2.3-2.5 ppm), a singlet for the C5-proton on the pyrrole ring, and a broad singlet for the N7-proton, whose chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), providing unambiguous confirmation of its elemental composition. The exact mass should align with the calculated value of 202.04.
Experimental Methodologies
To ensure the reliability of research outcomes, the identity, purity, and properties of key intermediates must be rigorously validated. The following section details standard protocols for the synthesis and characterization of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Illustrative Synthesis and Purification Workflow
The synthesis of pyrrolo[2,3-d]pyrimidines often involves the chlorination of a dihydroxy precursor using an agent like phosphoryl chloride (POCl₃).[7] This protocol outlines a typical lab-scale synthesis.
Protocol:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent).
-
Chlorination: Carefully add phosphoryl chloride (POCl₃, ~3-5 equivalents) to the flask at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. The use of a tertiary amine base like N,N-diisopropylethylamine can facilitate the reaction.[7]
-
Quenching: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Causality: This step hydrolyzes the excess POCl₃ and precipitates the crude product.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: Workflow for Synthesis and Purification.
Purity Assessment by Reverse-Phase HPLC
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B
-
-
Analysis: Inject 10 µL of the sample. Purity is determined by integrating the peak area of the main component relative to the total peak area. Causality: A gradient method is crucial for separating potentially unreacted starting material (more polar) from the product and other less polar impurities.
Structural Verification by NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Confirm the presence of expected signals, multiplicities, and integrations corresponding to the molecular structure. The use of 2D NMR techniques (e.g., HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. This selectivity allows for a stepwise and controlled introduction of different functionalities.
A typical synthetic strategy involves:
-
First Substitution (C4): Reaction with a primary or secondary amine at moderate temperatures (e.g., 80-120°C) selectively displaces the C4-chloride.[8]
-
Second Substitution (C2): The remaining C2-chloride can then be displaced by another nucleophile, often requiring harsher conditions such as higher temperatures or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[8]
This stepwise approach is fundamental to building libraries of kinase inhibitors, where one substituent targets the hinge-binding region of the kinase and the other explores a different pocket to enhance potency and selectivity.
Caption: Stepwise Functionalization Pathway.
Conclusion
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its well-defined physicochemical properties, including moderate lipophilicity and differential reactivity, make it an exceptionally valuable intermediate. By providing a rigid scaffold that allows for the controlled, sequential introduction of diverse chemical moieties, it enables chemists to systematically explore chemical space in the rational design of potent and selective therapeutics, particularly in the competitive field of kinase inhibitor development. A thorough understanding and characterization of this compound, using the methodologies outlined herein, are the first steps toward unlocking its full potential in the synthesis of novel bioactive molecules.
References
- ChemBK. (2024). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Pharmaffiliates. (n.d.). CAS No : 90213-66-4 | Product Name : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Others 15 | 1192711-71-9 | Invivochem [invivochem.com]
- 6. chembk.com [chembk.com]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
